BB-22 8-hydroxyisoquinoline isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

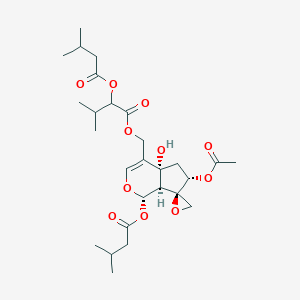

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 8-hydroxyisoquinoline isomer differs from BB-22 structurally by having an isoquinoline attached instead of a quinoline. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

Forensic Drug Analysis : Kohyama et al. (2016) investigated the differentiation among regioisomers of synthetic cannabinoids, focusing on the analytical properties and methods of differentiation among isomers formed from minor modifications of 5F-PB-22, including the 5-hydroxyquinoline isomer. This study is significant in the context of forensic drug analysis, where differentiation among isomers is crucial for legal and regulatory purposes (Kohyama et al., 2016).

Pharmacological Activities : Oliveri et al. (2018) explored the synthesis and characterization of hydroxyquinoline–mannose conjugates, including their ability to complex copper(II) ions and their biological activities. This research highlights the potential of 8-hydroxyquinolines in developing new active derivatives for pharmacological applications (Oliveri et al., 2018).

Chemical Reactions in Superacids : Koltunov et al. (2002) studied the reactions of 8-hydroxyquinolines, including the 8-hydroxyquinoline and 5-hydroxyisoquinoline isomers, with benzene and cyclohexane in superacids. The research provides insights into the superelectrophilic dicationic intermediates involved in these reactions (Koltunov et al., 2002).

Antibacterial Properties : Buyukakinci and Tezcan (2018) investigated the antibacterial properties of 8-hydroxyquinoline treated cotton fabrics, highlighting its potential application in the medical textile industry, particularly for its effectiveness against Escherichia coli and Staphylococcus aureus (Buyukakinci & Tezcan, 2018).

Metallosupramolecular Chemistry : Albrecht et al. (2008) discussed the applications of 8-hydroxyquinoline derivatives in metallosupramolecular chemistry, including their use in creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).

Chemoselective Tert-butoxycarbonylation : Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for amines and phenols (Ouchi et al., 2002).

Fluorescent Dyes in Biological Applications : Mercurio et al. (2021) reported on the synthesis of a highly functionalized isoquinoline showing blue fluorescence, tested in the invertebrate animal model Ciona intestinalis, indicating its potential as a fluorescent dye for cell nuclei (Mercurio et al., 2021).

Catalysis in Chemical Reactions : Shang et al. (2008) explored the modification of MCM-22 zeolites with 8-hydroxyquinoline for use in catalyzing the isomerization of n-butene (Shang et al., 2008).

Eigenschaften

Molekularformel |

C25H24N2O2 |

|---|---|

Molekulargewicht |

384.5 |

InChI |

InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-13-14-26-15-21(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-20(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |

InChI-Schlüssel |

FJGFHRZBBWREEK-UHFFFAOYSA-N |

SMILES |

O=C(OC1=C(C=NC=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |

Synonyme |

isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.